tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methoxymethylcarbamoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and methoxymethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at low to moderate levels to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or pyrrolidine ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese-oxo species.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield primary alcohols, while substitution reactions can lead to various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its ability to enhance molecular solubility and reduce aggregation.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S)-2-(carbamoyl)pyrrolidine-1-carboxylate
- Tert-butyl (2S)-2-(hydroxymethylcarbamoyl)pyrrolidine-1-carboxylate
- Tert-butyl (2S)-2-(aminomethylcarbamoyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxymethyl group, which can enhance its solubility and reactivity compared to similar compounds. This structural feature allows for more versatile applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl (2S)-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-6-9(14)10(15)13-8-17-4/h9H,5-8H2,1-4H3,(H,13,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKINRGFCIHWNLH-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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